![molecular formula C13H12ClN3O2 B13169484 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13169484.png)
1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 3-chlorobenzyl cyanide with cyclobutanone in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The cyclobutyl group can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Comparison: 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which can impart different chemical and physical properties compared to its analogs.
Biological Activity
1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound notable for its unique triazole structure, which includes a chlorophenyl group and a cyclobutyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The molecular formula of this compound is C13H12ClN3O2, with a molecular weight of approximately 277.71 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can bind to enzyme active sites, potentially inhibiting their activity. The presence of the chlorophenyl group enhances the compound's binding affinity to specific receptors and enzymes, while the cyclobutyl ring contributes to its structural stability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with receptors, affecting signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against various pathogens.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for use in treating infections. |
Antifungal | Demonstrated activity against fungal pathogens; may serve as a therapeutic agent in mycoses. |
Anti-inflammatory | Exhibits properties that reduce inflammation; could be beneficial in inflammatory diseases. |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed an inhibition zone diameter of up to 15 mm at concentrations of 100 µg/mL, indicating significant antimicrobial potential.
Antifungal Activity
In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results indicated an IC50 value of 50 µg/mL, suggesting that it could effectively inhibit fungal growth at relatively low concentrations.
Anti-inflammatory Effects
The anti-inflammatory activity was assessed using an egg albumin denaturation assay. The compound demonstrated a maximum inhibition rate of 70% at a concentration of 1000 µg/mL compared to Aspirin's 81% inhibition at the same concentration.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid | Lacks cyclobutyl group | May exhibit different stability and reactivity |
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid | Contains bromine instead of chlorine | Alters binding affinity and reactivity |
5-Methyl-1H-1,2,4-triazole derivatives | Varies in substituents on the triazole ring | Different biological activity profiles |
Properties
Molecular Formula |
C13H12ClN3O2 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-cyclobutyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19) |
InChI Key |
ANQRVFNXBMPALR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
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